(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
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Overview
Description
(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is primarily used in proteomics research and is known for its unique spirocyclic structure, which contributes to its distinct chemical properties .
Preparation Methods
The synthesis of (2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with the preparation of 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid methyl ester.
Hydrolysis: The methyl ester is then hydrolyzed to yield the desired carboxylic acid.
Reaction Conditions: The reaction conditions include the use of appropriate solvents and catalysts to facilitate the hydrolysis process.
Chemical Reactions Analysis
(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Scientific Research Applications
(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with spirocyclic structures.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid can be compared with other similar compounds, such as :
6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the Boc group.
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but have different functional groups attached, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc-protected amine group, which imparts distinct reactivity and stability to the molecule.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-5-13(9)6-8(7-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8?,9-,13?/m0/s1 |
InChI Key |
HKRFMVUHHVYGJK-JVVWGOMOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC12CC(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)C(=O)O |
Origin of Product |
United States |
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